1-(1-Hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione
Overview
Description
The compound “CL-68052” is a monoclonal antibody targeting the RAB3A protein, conjugated with the fluorescent dye CoraLite® Plus 488. RAB3A is a member of the Ras small GTPase superfamily, which plays a crucial role in the regulation of vesicle trafficking and neurotransmitter release in neurons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of monoclonal antibodies involves several steps:
Immunization: Mice are immunized with the target antigen (RAB3A protein) to elicit an immune response.
Hybridoma Formation: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells that can produce the desired antibody.
Screening and Selection: Hybridoma cells are screened for the production of antibodies specific to the RAB3A protein.
Purification: The selected hybridoma cells are cultured, and the antibodies are purified from the culture supernatant using techniques such as protein A affinity chromatography.
Industrial Production Methods
In an industrial setting, monoclonal antibodies are produced using large-scale bioreactors. The process involves:
Cell Culture: Hybridoma cells are cultured in bioreactors under controlled conditions to maximize antibody production.
Harvesting: The culture medium containing the antibodies is harvested.
Purification: The antibodies are purified using a series of chromatography steps to ensure high purity and quality.
Chemical Reactions Analysis
Monoclonal antibodies like “CL-68052” primarily undergo the following types of reactions:
Conjugation Reactions: The antibody is conjugated with the fluorescent dye CoraLite® Plus 488. This involves covalent bonding between the antibody and the dye, typically through amine-reactive or thiol-reactive chemistries.
Binding Reactions: The antibody binds specifically to the RAB3A protein, which is a non-covalent interaction driven by hydrogen bonds, electrostatic interactions, and van der Waals forces.
Scientific Research Applications
The “CL-68052” monoclonal antibody has several scientific research applications:
Flow Cytometry: Used to detect and quantify RAB3A protein expression in various cell types.
Immunofluorescence: Utilized to visualize the localization of RAB3A protein within cells using fluorescence microscopy.
Western Blotting: Employed to detect RAB3A protein in cell lysates or tissue extracts.
Immunoprecipitation: Used to isolate and study the RAB3A protein and its interacting partners.
Mechanism of Action
The “CL-68052” monoclonal antibody exerts its effects by specifically binding to the RAB3A protein. RAB3A is involved in the regulation of synaptic vesicle trafficking and neurotransmitter release. The antibody can be used to study the distribution and function of RAB3A in various biological systems.
Comparison with Similar Compounds
Similar compounds to “CL-68052” include other monoclonal antibodies targeting the RAB3A protein, such as:
RAB3A Monoclonal Antibody (Clone 42.1): Another antibody targeting the same protein but with different conjugation and application properties.
RAB3A Polyclonal Antibody: A polyclonal antibody that recognizes multiple epitopes on the RAB3A protein, providing broader detection but with less specificity compared to monoclonal antibodies.
The uniqueness of “CL-68052” lies in its specific conjugation with the CoraLite® Plus 488 dye, which provides high sensitivity and specificity for fluorescence-based applications.
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POADMRQYSLLTGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063318 | |
Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4143-72-0 | |
Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,3-propanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4143-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004143720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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